molecular formula C15H14F3N3O2 B1227828 8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline

8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline

Cat. No. B1227828
M. Wt: 325.29 g/mol
InChI Key: JZMDEWVSFFPXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline is a member of isoquinolines.

Scientific Research Applications

Antibacterial Properties

8-Nitrofluoroquinolone derivatives, closely related to the compound , have been studied for their antibacterial properties. These compounds show significant activity against both Gram-positive and Gram-negative strains. Derivatives like p-toluidine, p-chloroaniline, and aniline exhibit good activity against S. aureus with MIC values around 2-5 microg/mL, suggesting their potential in developing new antibacterial agents (Al-Hiari et al., 2007).

Nitration and Amination Processes

Research on nitration of benzo[g]isoquinoline and its derivatives has shown that di- and trinitro derivatives are formed under mild conditions. This process is key in producing nitro groups in specific positions of the molecule, essential for further chemical modifications (Prostakov et al., 1981). Additionally, amination of nitroisoquinolines with liquid methylamine/potassium permanganate to form mono- or bis(methylamino)-substituted nitro compounds has been documented. This process is indicative of the versatility of nitroisoquinolines in chemical synthesis (Woźniak & Nowak, 1994).

Antiviral Properties

Certain benzo[de]isoquinoline-diones, which include structures similar to the compound of interest, have shown effectiveness against viral infections. They have been tested against herpes simplex and vaccinia viruses, displaying inhibitory activity on viral replication in cell cultures. This suggests potential applications of similar compounds in antiviral therapies (Garcia-Gancedo et al., 1979).

Hypoxia-selective Antitumor Agents

4-[[3-(dimethylamino)propyl]amino]nitroquinolines, a class of compounds structurally related to 8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline, have been synthesized and evaluated as hypoxia-selective cytotoxins. These compounds show promise as antitumor agents, particularly in targeting hypoxic cells, which are often resistant to conventional therapies (Denny et al., 1992).

properties

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.29 g/mol

IUPAC Name

8-nitro-5-[3-(trifluoromethyl)piperidin-1-yl]isoquinoline

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)10-2-1-7-20(9-10)13-3-4-14(21(22)23)12-8-19-6-5-11(12)13/h3-6,8,10H,1-2,7,9H2

InChI Key

JZMDEWVSFFPXGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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